1-methyl-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]-1H-indole-4-carboxamide
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Overview
Description
1-methyl-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]-1H-indole-4-carboxamide is a complex organic compound that features a tetrazole ring, an indole core, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]-1H-indole-4-carboxamide typically involves multi-step organic reactionsThe final step involves the formation of the carboxamide group under suitable reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as microwave-assisted synthesis and the use of eco-friendly solvents can be employed to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-methyl-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]-1H-indole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The tetrazole and indole rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the indole or tetrazole rings .
Scientific Research Applications
1-methyl-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]-1H-indole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the development of advanced materials, such as metal-organic frameworks (MOFs) for gas storage and separation
Mechanism of Action
The mechanism of action of 1-methyl-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]-1H-indole-4-carboxamide involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylic acids, allowing the compound to bind to enzymes and receptors. This binding can inhibit or activate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
5-methyl-1H-tetrazole: Shares the tetrazole ring but lacks the indole and carboxamide groups.
Valsartan: Contains a tetrazole ring and is used as an angiotensin II receptor antagonist.
Losartan: Another angiotensin II receptor antagonist with a tetrazole ring.
Uniqueness
1-methyl-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]-1H-indole-4-carboxamide is unique due to its combination of an indole core, tetrazole ring, and carboxamide group. This structural complexity allows it to interact with a wide range of molecular targets, making it a versatile compound for various scientific applications .
Properties
Molecular Formula |
C18H16N6O |
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Molecular Weight |
332.4 g/mol |
IUPAC Name |
1-methyl-N-[3-(2-methyltetrazol-5-yl)phenyl]indole-4-carboxamide |
InChI |
InChI=1S/C18H16N6O/c1-23-10-9-14-15(7-4-8-16(14)23)18(25)19-13-6-3-5-12(11-13)17-20-22-24(2)21-17/h3-11H,1-2H3,(H,19,25) |
InChI Key |
NACNPMXSDRAHGK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C(C=CC=C21)C(=O)NC3=CC=CC(=C3)C4=NN(N=N4)C |
Origin of Product |
United States |
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